KPT-276

Übersicht

Beschreibung

Diese Verbindung ist oral bioverfügbar und hat ein signifikantes Potenzial in der Behandlung verschiedener Krebsarten gezeigt, insbesondere bei multiplem Myelom und akuter myeloischer Leukämie .

Herstellungsmethoden

KPT-276 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Triazolrings und die Einführung fluorierter Phenylgruppen umfassen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Dies wird erreicht, indem man ein Azid mit einem Alkin in Gegenwart eines Kupferkatalysators reagieren lässt.

Einführung von fluorierten Phenylgruppen: Dieser Schritt beinhaltet die Reaktion des Triazolzwischenprodukts mit fluorierten Benzaldehydderivaten unter basischen Bedingungen.

Endgültige Assemblierung: Das Endprodukt wird durch Kupplung des Zwischenprodukts mit einem Difluorazetin-Derivat erhalten

Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Syntheserouten, um hohe Ausbeuten und Reinheit zu erreichen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit minimalen Verunreinigungen erhalten wird.

Vorbereitungsmethoden

KPT-276 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the introduction of fluorinated phenyl groups. The synthetic route typically involves the following steps:

Formation of the triazole ring: This is achieved by reacting an azide with an alkyne in the presence of a copper catalyst.

Introduction of fluorinated phenyl groups: This step involves the reaction of the triazole intermediate with fluorinated benzaldehyde derivatives under basic conditions.

Final assembly: The final product is obtained by coupling the intermediate with a difluoroazetidine derivative

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Analyse Chemischer Reaktionen

Mechanism of Covalent Binding to CRM1

KPT-276 irreversibly inhibits XPO1/CRM1 through a two-step reaction:

-

Non-covalent interaction : The trifluoromethyl phenyl triazole scaffold of this compound binds to the NES (Nuclear Export Signal)-binding groove of CRM1.

-

Covalent modification : The α,β-unsaturated ketone group in this compound undergoes Michael addition with the thiol group of Cys528 in CRM1, forming a stable covalent bond .

Structural Confirmation :

| Parameter | Value | Source |

|---|---|---|

| Binding Resolution | 1.8 Å (X-ray crystallography) | |

| Critical Residue | Cys528 | |

| Covalent Bond Formation | Irreversible |

Inhibition of Nuclear Export

This compound blocks CRM1-mediated export of tumor suppressor proteins (e.g., p53, FOXO) and growth regulators, leading to nuclear retention and activation .

| Affected Pathway | Observed Effect | IC50/EC50 | Source |

|---|---|---|---|

| Cell Viability (HMCLs) | Median IC50 = 160 nM | 160 nM | |

| Apoptosis Induction | 2.5-fold increase (CD138+) | N/A | |

| c-MYC Downregulation | >50% reduction | 15 nM |

Synergy & Selectivity

-

No synergy observed with bortezomib, dexamethasone, or melphalan .

-

Selective apoptosis in CD138+ myeloma cells vs. non-malignant cells .

Gene Expression Modulation

Gene expression profiling in MM1.S and OCI-MY5 cell lines revealed:

| Gene Target | Fold Change | Functional Impact | Source |

|---|---|---|---|

| CDC25A | ↓2.1 | Cell cycle arrest (G1 phase) | |

| BRD4 | ↓1.8 | Disrupted c-MYC transcription | |

| p53 | ↑3.2 | Enhanced pro-apoptotic signaling |

In Vivo Pharmacodynamic Reactions

Wissenschaftliche Forschungsanwendungen

Efficacy in Multiple Myeloma

Research indicates that KPT-276 significantly reduces the viability of human multiple myeloma cell lines (HMCLs) and induces apoptosis in primary patient samples. A study involving twelve HMCLs reported a median inhibitory concentration (IC50) of approximately 160 nM, with eleven out of twelve lines showing at least a 50% reduction in viability at concentrations ≤ 1 µM .

Gene Expression Changes:

- This compound downregulates key oncogenes associated with the c-MYC pathway, including:

- c-MYC

- CDC25A

- Bromodomain-containing protein 4 (BRD4)

These changes contribute to G1/S phase cell cycle arrest and increased apoptosis in CD138+ plasma cells from multiple myeloma patients .

In Vivo Studies

In xenograft models, this compound has demonstrated significant anti-tumor activity:

- Xenograft Mouse Models: In a study using MM1.S cells implanted in mice, treatment with this compound resulted in a marked reduction in tumor volume over a treatment period of twelve days .

- Vk*MYC Transgenic Mouse Model: this compound reduced monoclonal spikes and inhibited tumor growth effectively .

Comparative Data Table

The following table summarizes the effects of this compound across different studies:

Case Study 1: Multiple Myeloma Treatment

A clinical trial involving patients with relapsed/refractory multiple myeloma treated with this compound showed promising results. Patients exhibited increased apoptosis of malignant plasma cells and reduced tumor burden. Gene expression profiling indicated significant downregulation of c-MYC and associated pathways.

Case Study 2: Acute Myeloid Leukemia

In an acute myeloid leukemia model, this compound treatment led to increased survival rates among treated mice compared to controls. The compound significantly reduced white blood cell counts and spleen weight, indicating effective disease management .

Wirkmechanismus

KPT-276 exerts its effects by irreversibly binding to chromosomal maintenance protein 1, also known as exportin 1. This binding blocks the nuclear export of various proteins, including tumor suppressors, cell-cycle regulators, and transcription factors. By preventing these proteins from being exported to the cytoplasm, this compound induces their accumulation in the nucleus, leading to cell cycle arrest and apoptosis in cancer cells .

The molecular targets of this compound include chromosomal maintenance protein 1 and other proteins involved in nuclear export. The pathways affected by this compound include the c-MYC pathway, which is downregulated upon treatment with the compound .

Vergleich Mit ähnlichen Verbindungen

KPT-276 gehört zu einer Klasse von Verbindungen, die als selektive Inhibitoren des nuklearen Exports bekannt sind. Zu ähnlichen Verbindungen gehören:

KPT-185: Ein Analog von this compound mit ähnlichen inhibitorischen Wirkungen auf den nuklearen Export.

Selinexor: Ein weiterer selektiver Inhibitor des nuklearen Exports, der für die Behandlung von multiplem Myelom und diffusem großzelligem B-Zell-Lymphom zugelassen wurde

KPT-330: Eine Verbindung mit ähnlichen Wirkmechanismen und therapeutischem Potenzial wie this compound.

This compound ist durch seine hohe Selektivität und irreversible Bindung an das Chromosomen-Wartungsprotein 1 einzigartig, was es von anderen Inhibitoren abhebt. Seine orale Bioverfügbarkeit und potente Antikrebswirkungen machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung .

Biologische Aktivität

KPT-276 is a selective inhibitor of exportin 1 (XPO1), also known as chromosome region maintenance 1 (CRM1). This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as multiple myeloma (MM) and glioblastoma (GBM). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound functions by inhibiting the CRM1-mediated nuclear export of proteins that are crucial for cancer cell survival. By blocking this export, this compound leads to the accumulation of tumor suppressor proteins and pro-apoptotic factors in the nucleus, thereby inducing apoptosis in cancer cells. The compound has demonstrated efficacy in both in vitro and in vivo studies across various cancer models.

Efficacy in Multiple Myeloma

Research has shown that this compound effectively reduces cell viability in multiple myeloma cell lines and primary patient samples. A study evaluating its effect on twelve human myeloma cell lines (HMCLs) found that this compound caused a significant reduction in cell viability, with a median IC50 value of approximately 160 nM. Specifically, eleven out of twelve HMCLs exhibited at least a 50% reduction in viability at concentrations ≤ 1 µM .

Case Study: Apoptosis Induction

In a representative case involving CD138+ plasma cells from MM patients, treatment with this compound resulted in a marked increase in apoptotic cells—from 17.8% in control samples to 46.4% post-treatment. This specificity for tumor cells was further confirmed as unsorted whole bone marrow samples did not show a similar increase in apoptosis .

Efficacy in Glioblastoma

This compound has also been evaluated for its antitumor activity against glioblastoma. In preclinical studies involving GBM neurosphere cultures, this compound exhibited dose-responsive growth inhibition across multiple cell lines, with IC50 values ranging from 6 to 354 nM . In an orthotopic patient-derived xenograft (PDX) model, this compound significantly suppressed tumor growth and prolonged survival compared to controls .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties, including good bioavailability. The compound is administered orally, typically at doses escalated to 75 mg/kg after initial treatment phases. It has been shown to maintain therapeutic levels effective for inducing apoptosis without significant neurotoxicity .

Eigenschaften

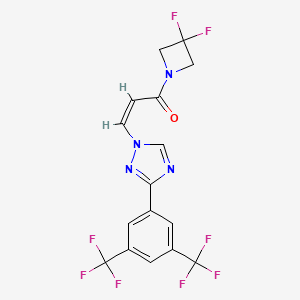

IUPAC Name |

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHAWRDHMUSLMM-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.